4-Methylpiperidine-4-carbonitrile
Overview
Description
4-Methylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.19 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
4-Methylpiperidine-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylpiperidine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the nitrile group. The reaction mixture is then heated to around 100°C for several hours to ensure complete conversion.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
4-Methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-Methylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylpiperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that modulate neurotransmitter receptors or inhibit enzymes involved in disease processes .
Comparison with Similar Compounds
4-Methylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the nitrile and methyl groups.
4-Methylpiperidine: Similar to this compound but without the nitrile group.
4-Cyanopiperidine: Contains the nitrile group but lacks the methyl group.
The presence of both the nitrile and methyl groups in this compound makes it unique and useful for specific synthetic applications.
Properties
IUPAC Name |
4-methylpiperidine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(6-8)2-4-9-5-3-7/h9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXYONLJAGTTOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609451 | |
Record name | 4-Methylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948988-53-2 | |
Record name | 4-Methylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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